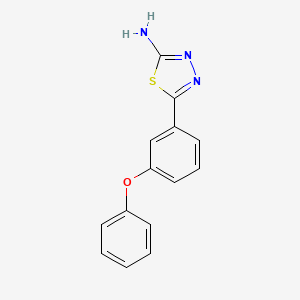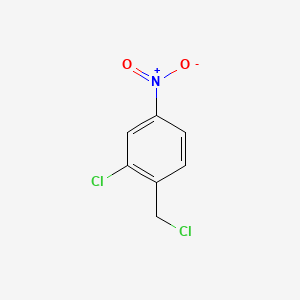
6-Methoxychroman-4-one
Vue d'ensemble
Description
6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a benzene ring fused to a dihydropyran ring with a methoxy group at the 6th position. It is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Mécanisme D'action
Target of Action
6-Methoxychroman-4-one, a derivative of Chroman-4-one, is known to exhibit a wide range of pharmacological activities infantum . Another target is Aromatase (CYP19A1), an enzyme involved in steroid hormone biosynthesis .
Mode of Action
It is known that chroman-4-one and its derivatives interact with their targets to modulate various biological activities . For instance, Chroman-4-one analogs inhibit pteridine reductase-1, an enzyme involved in the folate metabolism of parasites .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its diverse biological activities. For instance, by inhibiting pteridine reductase-1, it may disrupt the folate metabolism of parasites, leading to their death . It may also impact the steroid hormone biosynthesis pathway by inhibiting Aromatase (CYP19A1) .
Result of Action
The molecular and cellular effects of this compound are likely diverse, given the wide range of biological activities associated with Chroman-4-one and its derivatives . These effects may include antiparasitic activity, as evidenced by the significant inhibition of T. brucei and L. infantum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methoxyacetaldehyde, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of methoxy-substituted phenols and appropriate diketones under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromanone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products Formed: The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
6-Methoxychroman-4-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
6-Methoxychroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the methoxy group and has different biological activities.
Flavanone: Similar structure but with a different substitution pattern, leading to distinct pharmacological properties.
Isoflavanone: Another related compound with variations in the position of the phenyl group, resulting in unique biological effects
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYOSKKKUPTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404866 | |
| Record name | 6-methoxychroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-17-5 | |
| Record name | 6-methoxychroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 6-methoxychroman-4-one?
A1: this compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. While specific spectroscopic data is not provided in the excerpts, researchers commonly utilize NMR, MS, IR, and UV analyses to characterize this compound. [] For example, the presence of characteristic peaks in 1H and 13C NMR spectra can confirm the structure and substitution pattern of the molecule.
Q2: Have any studies explored the potential antifungal activity of this compound derivatives?
A2: Yes, research indicates that some derivatives of this compound, specifically 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, exhibit antifungal properties. [] This suggests that modifications to the core structure can impact biological activity and warrant further investigation for potential therapeutic applications.
Q3: What is known about the synthesis of this compound and its analogs?
A3: Several synthetic approaches to this compound and its analogs have been reported. One study describes a novel protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which utilizes methyl 3-aryl-3-hydroxy-2-methylenepropanoates derived from Baylis-Hillman adducts. [] This methodology allows for the preparation of various derivatives, including the methyl ether of bonducellin, a naturally occurring compound, and the aforementioned antifungal agent, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one.
Q4: Are there any known natural sources of this compound?
A4: Yes, this compound and its derivatives are found in various natural sources. One study isolated 2,2-dimethyl-6-methoxychroman-4-one, along with other benzopyrans, from the basidiomycete fungus Lentinus strigellus when cultivated in specific media. [] This finding highlights the potential of natural product discovery from diverse fungal species.
Q5: Can you elaborate on the structural characteristics of this compound based on crystallographic data?
A5: X-ray crystallography studies provide insights into the three-dimensional structure of this compound and its derivatives. In the case of 3-benzylidene-6-methoxychroman-4-one, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78°. [] The six-membered heterocyclic ring within the chromanone moiety adopts a half-chair conformation. This structural information contributes to understanding the compound's physical and chemical properties.
Q6: Has research explored the inhibition of HMG-CoA reductase using this compound analogs?
A6: Yes, scientists have synthesized indole and chroman analogs of mevinolin, a known HMG-CoA reductase inhibitor, to assess their inhibitory potential. [] Specifically, the chroman analog incorporating the this compound structure demonstrated moderate inhibitory activity against HMG-CoA reductase. This suggests that further modifications and optimization of this scaffold could lead to the development of novel HMG-CoA reductase inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)






